molecular formula C7H7N3O B1438330 3-(4-Formyl-1H-pyrazol-1-YL)propanenitrile CAS No. 1006518-87-1

3-(4-Formyl-1H-pyrazol-1-YL)propanenitrile

Cat. No. B1438330
M. Wt: 149.15 g/mol
InChI Key: JKAVMKREHIBQFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a compound can be represented by its InChI code. For a similar compound, “3- [4-formyl-3- (4-methoxyphenyl)-1H-pyrazol-1-yl]propanenitrile”, the InChI code is "1S/C14H13N3O2/c1-19-13-5-3-11 (4-6-13)14-12 (10-18)9-17 (16-14)8-2-7-15/h3-6,9-10H,2,8H2,1H3" .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from its molecular structure. For a similar compound, “3- [4-formyl-3- (4-methoxyphenyl)-1H-pyrazol-1-yl]propanenitrile”, it is a powder at room temperature .

Scientific Research Applications

1. Antileishmanial and Antimalarial Applications

  • Summary of Application : This compound is used in the synthesis of hydrazine-coupled pyrazole derivatives, which have shown potent antileishmanial and antimalarial activities .
  • Methods of Application : The compound was used to synthesize pyrazole derivatives (9–15), which were then evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
  • Results : Compound 13 displayed superior antipromastigote activity (IC 50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC 50 = 3.130) and amphotericin B deoxycholate (IC 50 = 0.047). The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

2. Antimicrobial Applications

  • Summary of Application : This compound is used in the synthesis of various hydrazone derivatives, which have shown potent antimicrobial activities .
  • Methods of Application : The compound was used to synthesize various hydrazone derivatives, which were then tested for their ability to inhibit the growth of drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii .
  • Results : Several of these molecules are potent growth inhibitors of drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii with minimum inhibitory concentration values as low as 0.39 μg/mL .

3. Analgesic and Anti-inflammatory Applications

  • Summary of Application : Many pyrazole derivatives, including those synthesized from this compound, have been approved as analgesic and anti-inflammatory drugs .
  • Methods of Application : The compound is used to synthesize various pyrazole derivatives, which are then tested for their ability to alleviate pain and reduce inflammation .
  • Results : The results of these studies are proprietary to the pharmaceutical companies that conducted them, but the approval of these drugs indicates that they were found to be effective in their intended applications .

4. Antiviral and Antitumor Applications

  • Summary of Application : Pyrazole derivatives synthesized from this compound have been approved as antiviral and antitumor drugs .
  • Methods of Application : The compound is used to synthesize various pyrazole derivatives, which are then tested for their ability to inhibit the replication of viruses and the growth of tumors .
  • Results : The results of these studies are proprietary to the pharmaceutical companies that conducted them, but the approval of these drugs indicates that they were found to be effective in their intended applications .

5. Synthesis of Other Chemical Compounds

  • Summary of Application : This compound is used in the synthesis of other chemical compounds, including 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile .
  • Methods of Application : The compound is used as a starting material in various chemical reactions to synthesize other compounds .
  • Results : The results of these reactions depend on the specific conditions and reagents used .

6. Antipyretic Applications

  • Summary of Application : Pyrazole derivatives synthesized from this compound have been approved as antipyretic (fever-reducing) drugs .
  • Methods of Application : The compound is used to synthesize various pyrazole derivatives, which are then tested for their ability to reduce fever .
  • Results : The results of these studies are proprietary to the pharmaceutical companies that conducted them, but the approval of these drugs indicates that they were found to be effective in their intended applications .

properties

IUPAC Name

3-(4-formylpyrazol-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c8-2-1-3-10-5-7(6-11)4-9-10/h4-6H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAVMKREHIBQFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCC#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50655923
Record name 3-(4-Formyl-1H-pyrazol-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Formyl-1H-pyrazol-1-YL)propanenitrile

CAS RN

1006518-87-1
Record name 3-(4-Formyl-1H-pyrazol-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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